(4R)-4-Hydroxy-1-octyl-L-proline
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Overview
Description
(4R)-4-Hydroxy-1-octyl-L-proline is a chiral amino acid derivative with a hydroxyl group at the fourth position and an octyl chain attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxy-1-octyl-L-proline typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Hydroxylation: The hydroxyl group is introduced at the fourth position of the proline ring through a hydroxylation reaction. This can be achieved using reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Octylation: The octyl chain is then attached to the nitrogen atom of the proline ring. This step can be performed using octyl bromide (C₈H₁₇Br) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Hydroxy-1-octyl-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can
Properties
CAS No. |
90245-03-7 |
---|---|
Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-octylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-14-10-11(15)9-12(14)13(16)17/h11-12,15H,2-10H2,1H3,(H,16,17)/t11-,12+/m1/s1 |
InChI Key |
DVBBCRYVNGHUKI-NEPJUHHUSA-N |
Isomeric SMILES |
CCCCCCCCN1C[C@@H](C[C@H]1C(=O)O)O |
Canonical SMILES |
CCCCCCCCN1CC(CC1C(=O)O)O |
Origin of Product |
United States |
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